Cas no 1805574-46-2 (Ethyl 3-bromo-5-methyl-4-nitrophenylacetate)

Ethyl 3-bromo-5-methyl-4-nitrophenylacetate structure
1805574-46-2 structure
商品名:Ethyl 3-bromo-5-methyl-4-nitrophenylacetate
CAS番号:1805574-46-2
MF:C11H12BrNO4
メガワット:302.121282577515
CID:5006603

Ethyl 3-bromo-5-methyl-4-nitrophenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-bromo-5-methyl-4-nitrophenylacetate
    • インチ: 1S/C11H12BrNO4/c1-3-17-10(14)6-8-4-7(2)11(13(15)16)9(12)5-8/h4-5H,3,6H2,1-2H3
    • InChIKey: IGMYVKYVQOOUEJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=CC(C)=C1[N+](=O)[O-])CC(=O)OCC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 292
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 72.1

Ethyl 3-bromo-5-methyl-4-nitrophenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010007340-500mg
Ethyl 3-bromo-5-methyl-4-nitrophenylacetate
1805574-46-2 97%
500mg
839.45 USD 2021-07-06
Alichem
A010007340-250mg
Ethyl 3-bromo-5-methyl-4-nitrophenylacetate
1805574-46-2 97%
250mg
499.20 USD 2021-07-06
Alichem
A010007340-1g
Ethyl 3-bromo-5-methyl-4-nitrophenylacetate
1805574-46-2 97%
1g
1,490.00 USD 2021-07-06

Ethyl 3-bromo-5-methyl-4-nitrophenylacetate 関連文献

Ethyl 3-bromo-5-methyl-4-nitrophenylacetateに関する追加情報

Ethyl 3-bromo-5-methyl-4-nitrophenylacetate: A Comprehensive Overview

Ethyl 3-bromo-5-methyl-4-nitrophenylacetate, identified by the CAS number 1805574-46-2, is a complex organic compound with significant applications in various fields of chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential in drug design and material science. The molecule consists of a phenyl ring substituted with bromine, methyl, and nitro groups, along with an ethyl acetate moiety. These functional groups contribute to its versatile chemical properties and reactivity.

The synthesis of Ethyl 3-bromo-5-methyl-4-nitrophenylacetate involves a series of carefully planned reactions, often starting from benzene derivatives. The introduction of substituents at specific positions on the aromatic ring is crucial for achieving the desired properties. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing side reactions and improving yields. For instance, the use of transition metal catalysts has been reported to facilitate the coupling reactions necessary for constructing this compound.

One of the most intriguing aspects of this compound is its role in medicinal chemistry. The presence of a nitro group on the aromatic ring makes it a promising candidate for anti-cancer drug development. Nitro groups are known to exhibit cytotoxic effects under certain conditions, and their reactivity can be modulated by substituents like bromine and methyl groups. Recent studies have explored the mechanism by which this compound interacts with cellular components, shedding light on its potential therapeutic applications.

In addition to its medicinal applications, Ethyl 3-bromo-5-methyl-4-nitrophenylacetate has found utility in materials science, particularly in the development of advanced polymers and coatings. The ethyl acetate group imparts solubility in organic solvents, making it suitable for use in high-performance materials that require precise chemical functionalities. Researchers have also investigated its role as a precursor in the synthesis of more complex molecules, leveraging its structural versatility.

The stability and reactivity of this compound are influenced by its substituent pattern. Bromine atoms are known for their electron-withdrawing effects, which can enhance the electrophilic nature of the aromatic ring. Conversely, methyl groups provide electron-donating effects through hyperconjugation or induction, creating a balance that affects the overall reactivity of the molecule. These properties make it an ideal candidate for various substitution reactions, including nucleophilic aromatic substitutions.

Recent research has focused on understanding the photophysical properties of Ethyl 3-bromo-5-methyl-4-nitrophenylacetate. Studies have shown that its absorption spectrum exhibits strong peaks in the ultraviolet region, indicating potential applications in optoelectronic devices. Furthermore, computational modeling has been employed to predict its electronic structure and reactivity under different conditions, providing valuable insights for future experimental designs.

In conclusion, Ethyl 3-bromo-5-methyl-4-nitrophenylacetate (CAS No.1805574-46-2) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structure and functional groups make it a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new aspects of its chemistry and biology, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovations.

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